![molecular formula C9H14N2O B3157522 1-cyclohexyl-1H-pyrazol-4-ol CAS No. 84996-35-0](/img/structure/B3157522.png)
1-cyclohexyl-1H-pyrazol-4-ol
Overview
Description
Synthesis Analysis
The synthesis of 1-cyclohexyl-1H-pyrazol-4-ol involves the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with an appropriate primary amine. The reaction yields the desired compound, which can be characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of 1-cyclohexyl-1H-pyrazol-4-ol consists of a pyrazole ring fused with a cyclohexyl group. The nitrogen atom in the pyrazole ring can act as a coordinating site for metal ions, making this compound interesting for potential applications in coordination chemistry and catalysis .
Scientific Research Applications
Synthesis of Heterocyclic Chalcones
1-cyclohexyl-1H-pyrazol-4-ol can be used in the synthesis of diverse pyrazole-based chalcones. This process involves a base-catalysed Claisen–Schmidt condensation reaction . These chalcones are important as they are widely distributed in naturally occurring products produced by bacteria, fungi, and numerous plant species .
Antileishmanial Activity
Pyrazole-bearing compounds, such as 1-cyclohexyl-1H-pyrazol-4-ol, have shown potent antileishmanial activities. These compounds can be synthesized and their structures verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .
Antimalarial Activity
In addition to antileishmanial activity, these pyrazole derivatives also exhibit antimalarial activities. They have been evaluated against Plasmodium berghei infected mice, showing promising results .
Molecular Docking Studies
These compounds can also be used in molecular docking studies. For example, compound 13, a pyrazole derivative, showed better antileishmanial activity justified by molecular docking study conducted on Lm-PTR1 .
Synthesis of Imidazole Compounds
1-cyclohexyl-1H-pyrazol-4-ol can be used in the synthesis of imidazole compounds. These compounds have shown potent anti-tubercular activity against Mycobacterium tuberculosis strain .
Drug Development
Given their diverse pharmacological effects, these compounds can be potential pharmacophores for the preparation of safe and effective antileishmanial, antimalarial, and anti-tubercular agents .
Mechanism of Action
Target of Action
1-Cyclohexyl-1H-pyrazol-4-ol is a pyrazole derivative . Pyrazoles are known to interact with a variety of targets, including enzymes and receptors that are involved in critical biological processes . .
Mode of Action
Pyrazole derivatives are known to interact with their targets in a variety of ways, leading to changes in cellular processes . The specific interactions of 1-Cyclohexyl-1H-pyrazol-4-ol with its targets and the resulting changes are yet to be elucidated.
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways, leading to diverse downstream effects
Result of Action
Pyrazole derivatives are known to have diverse pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and antitumor activities . The specific effects of 1-Cyclohexyl-1H-pyrazol-4-ol are yet to be elucidated.
properties
IUPAC Name |
1-cyclohexylpyrazol-4-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h6-8,12H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJDHECBYDNBHHK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=C(C=N2)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-cyclohexyl-1H-pyrazol-4-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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